Phthalate 3,4-cis-dihydrodiol

CAS No.:

Cat. No.: VC1949962

Molecular Formula: C8H8O6

Molecular Weight: 200.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O6 |

|---|---|

| Molecular Weight | 200.14 g/mol |

| IUPAC Name | (5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |

| Standard InChI Key | SBNAJYFFJXNDIG-NJGYIYPDSA-N |

| Isomeric SMILES | C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structure

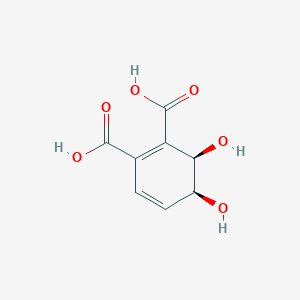

Phthalate 3,4-cis-dihydrodiol, also known as cis-3,4-dihydroxy-3,4-dihydrophthalic acid, is a 3-hydroxy carboxylic acid with the molecular formula C₈H₈O₆ and a molecular weight of 200.14 g/mol . The compound features a cyclohexadiene ring structure with two carboxyl groups and two hydroxyl groups in a cis configuration. The specific stereochemistry of this molecule is critical for its recognition by enzymes involved in phthalate degradation pathways.

The systematic IUPAC name for this compound is (5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid . It exists in both protonated and deprotonated forms, with the latter represented by the formula C₈H₆O₆²⁻ and a molecular weight of 198.13 g/mol .

Chemical Identifiers and Properties

The compound is cataloged in various chemical databases with specific identifiers that facilitate its recognition and study. Table 1 summarizes the key chemical identifiers and properties of Phthalate 3,4-cis-dihydrodiol:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₆ |

| Molecular Weight | 200.14 g/mol |

| SMILES | C1=CC(=C(C@HO)C(=O)O)C(=O)O |

| InChI | InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |

| InChIKey | SBNAJYFFJXNDIG-NJGYIYPDSA-N |

| PubChem CID | 25245055 |

| ChEBI ID | 81665 |

| Standard Gibbs Free Energy of Formation | -165.32152 kcal/mol |

The thermodynamic properties of Phthalate 3,4-cis-dihydrodiol, particularly its Standard Gibbs Free Energy of Formation, indicate that its formation is energetically favorable under standard conditions .

Analytical Properties

For analytical identification purposes, Phthalate 3,4-cis-dihydrodiol exhibits distinctive mass spectrometric properties. Mass spectrometric analysis reveals characteristic fragmentation patterns, including consecutive losses of 44 Da (corresponding to CO₂) from the parent molecule . Table 2 presents the predicted collision cross-section data for various adducts of the compound, which is valuable for mass spectrometry-based identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.03937 | 139.1 |

| [M+Na]⁺ | 223.02131 | 147.7 |

| [M+NH₄]⁺ | 218.06591 | 143.6 |

| [M+K]⁺ | 238.99525 | 146.6 |

| [M-H]⁻ | 199.02481 | 136.3 |

| [M+Na-2H]⁻ | 221.00676 | 140.3 |

| [M]⁺ | 200.03154 | 138.9 |

| [M]⁻ | 200.03264 | 138.9 |

Microbial Ecology and Environmental Significance

Microbial Degraders

Various microorganisms capable of metabolizing Phthalate 3,4-cis-dihydrodiol have been identified. These include members of the genera Mycobacterium, Arthrobacter, Burkholderia, Thalassospira, and Comamonas . The genes encoding the enzymes involved in this metabolic pathway are often clustered in the genomes of these organisms, facilitating coordinated expression during phthalate degradation .

In Thalassospira sp. strain GO-4, for example, a comprehensive genomic analysis revealed a cluster of genes responsible for phthalate degradation, including those encoding the enzymes involved in the conversion of phthalate to protocatechuate via Phthalate 3,4-cis-dihydrodiol . Similarly, in marine bacteria isolated from plastic debris, enzymes involved in phthalate degradation were identified through proteomic approaches, indicating the environmental relevance of these pathways in marine ecosystems .

Environmental Implications

The biodegradation pathways involving Phthalate 3,4-cis-dihydrodiol are of significant environmental importance for several reasons:

-

Pollution mitigation: Phthalates are widely used as plasticizers and are frequently detected in various environmental compartments, including water, soil, and marine plastic debris. The biodegradation pathways offer natural mechanisms for reducing phthalate pollution .

-

Endocrine disruption concerns: Many phthalates exhibit endocrine-disrupting properties and are classified as xenobiotics with adverse health effects. Their degradation helps mitigate potential ecological and health risks .

-

Bioremediation potential: Microorganisms capable of degrading phthalates through pathways involving Phthalate 3,4-cis-dihydrodiol represent valuable biological resources for the development of bioremediation strategies for environments contaminated with phthalates .

The biodegradation of phthalates in the marine environment is particularly relevant given the increasing concern about plastic pollution in oceans. Microbial communities associated with marine plastic debris, sometimes referred to as the "Plastisphere," may include organisms capable of degrading plasticizers, potentially reducing the toxicity of plastic waste in marine ecosystems .

Analytical Considerations and Research Applications

Detection Methods

The detection and quantification of Phthalate 3,4-cis-dihydrodiol in environmental and biological samples typically employ liquid chromatography coupled with mass spectrometry (LC-MS) techniques . Mass spectrometric analysis reveals characteristic fragmentation patterns that aid in the identification of the compound.

In a study by Thalassospira sp. strain GO-4, liquid chromatography-electrospray ionization tandem mass spectrometry [LC-ESI(−)-MS/MS] was used to detect Phthalate 3,4-cis-dihydrodiol as a biodegradation product. The analysis revealed a deprotonated molecule [M – H]⁻ at m/z 199, with fragment ions at m/z 155 and m/z 111 corresponding to consecutive losses of CO₂ (44 Da) .

Research Applications

Research involving Phthalate 3,4-cis-dihydrodiol spans several fields:

-

Environmental monitoring: Detection of the compound in environmental samples can serve as a biomarker for active phthalate biodegradation processes.

-

Metabolic engineering: Understanding the pathways involving Phthalate 3,4-cis-dihydrodiol may facilitate the development of engineered microorganisms with enhanced capabilities for phthalate degradation.

-

Enzyme characterization: Studies on the enzymes that produce and consume Phthalate 3,4-cis-dihydrodiol provide insights into the structural basis of substrate recognition and catalysis, as exemplified by research on phthalate dihydrodiol dehydrogenases .

-

Genomic and proteomic analyses: Investigation of the genes and proteins involved in phthalate degradation pathways enhances our understanding of the molecular mechanisms underlying these processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume